molecular formula C16H10ClNO3 B11349342 4-Chlorophenyl 5-phenyl-1,2-oxazole-3-carboxylate

4-Chlorophenyl 5-phenyl-1,2-oxazole-3-carboxylate

Cat. No.: B11349342
M. Wt: 299.71 g/mol
InChI Key: AATJGKASUVVDAH-UHFFFAOYSA-N
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Description

4-Chlorophenyl 5-phenyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 5-phenyl-1,2-oxazole-3-carboxylate typically involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine. This reaction proceeds in the presence of a base, such as potassium carbonate, and a catalyst, such as 18-crown-6, at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of eco-friendly and metal-free catalysts is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl 5-phenyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

4-Chlorophenyl 5-phenyl-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 5-phenyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

  • Ethyl 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylate
  • Methyl 3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate
  • 5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylate

Comparison: 4-Chlorophenyl 5-phenyl-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

(4-chlorophenyl) 5-phenyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C16H10ClNO3/c17-12-6-8-13(9-7-12)20-16(19)14-10-15(21-18-14)11-4-2-1-3-5-11/h1-10H

InChI Key

AATJGKASUVVDAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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